molecular formula C9H9NO2 B6261638 (2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid CAS No. 2566532-28-1

(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid

Cat. No.: B6261638
CAS No.: 2566532-28-1
M. Wt: 163.2
InChI Key:
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Description

(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propenoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methylpyridine-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylpyridine-4-carboxylic acid
  • 3-methylpyridine-4-aldehyde
  • 3-methylpyridine-4-amine

Uniqueness

(2E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid is unique due to the presence of both a pyridine ring and a propenoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

2566532-28-1

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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